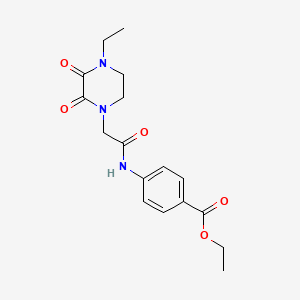

Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate

Description

Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with an acetamido linker and a 4-ethyl-2,3-dioxopiperazine moiety. This structure is significant in medicinal chemistry, as piperazine derivatives are known for their roles in enzyme inhibition and pharmacokinetic modulation. The ethyl ester group enhances lipophilicity, which may influence membrane permeability and metabolic stability .

Properties

IUPAC Name |

ethyl 4-[[2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c1-3-19-9-10-20(16(23)15(19)22)11-14(21)18-13-7-5-12(6-8-13)17(24)25-4-2/h5-8H,3-4,9-11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZWZRJHRYLBVRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)CC(=O)NC2=CC=C(C=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate typically involves multiple steps:

Formation of the Piperazine Ring: The initial step involves the synthesis of the piperazine ring with ethyl and dioxo substitutions. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Acetamido Linkage Formation: The next step involves the introduction of the acetamido group. This is typically done through an acylation reaction using acetic anhydride or a similar reagent.

Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate or piperazine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.

Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibition or receptor modulation.

Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The piperazine ring and acetamido linkage could play crucial roles in binding to molecular targets, while the benzoate moiety might influence the compound’s solubility and distribution.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural similarities with other ethyl benzoate derivatives, differing primarily in substituents and heterocyclic systems:

Key Observations :

- Heterocyclic Systems : The dioxopiperazine in the target compound contrasts with pyridazine (I-6230), thiazole-triazole (Compound 34), and indoline (CI-b). These systems influence electronic properties and target selectivity.

- Functional Groups: The dimethylamino group in Ethyl 4-(dimethylamino)benzoate enhances reactivity in polymerization, while the dioxopiperazine’s ketones may facilitate enzyme binding .

Physicochemical Properties

- Solubility : Piperazine derivatives (e.g., 2,2,6,6-tetramethylpiperidin-4-yl acetates) exhibit variable solubility based on alkyl chain length, suggesting the 4-ethyl group in the target compound balances solubility and membrane permeability .

Biological Activity

Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is structurally related to various beta-lactam antibiotics and has been investigated for its antibacterial properties, among other biological effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O5, with a molecular weight of 319.31 g/mol. The compound features a piperazine core substituted with ethyl and acetamido groups, which are crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial properties, particularly against both Gram-positive and Gram-negative bacteria. The following sections summarize key findings from various studies regarding its biological activity.

Antibacterial Activity

This compound has been shown to inhibit bacterial growth effectively. Studies have indicated that derivatives of this compound can target beta-lactamase producing strains, enhancing their efficacy against resistant bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

The above data indicates that the compound is particularly potent against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings.

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. This is similar to the action of traditional beta-lactam antibiotics, which target penicillin-binding proteins (PBPs).

Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical and laboratory settings:

- Case Study on Resistance : A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound were effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a treatment option for resistant infections .

- In Vivo Efficacy : In animal models, the compound displayed significant reductions in bacterial load when administered in appropriate dosages. The pharmacokinetic profile suggested good absorption and distribution within tissues, supporting its potential for therapeutic use .

Additional Biological Activities

Beyond antibacterial properties, there are indications that this compound may also exhibit anti-inflammatory effects. Research has suggested that derivatives can modulate inflammatory pathways, potentially offering dual therapeutic benefits.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Modulation of cytokine release in vitro |

| Cytotoxicity | Induction of apoptosis in cancer cell lines |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of Ethyl 4-(2-(4-ethyl-2,3-dioxopiperazin-1-yl)acetamido)benzoate?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm proton environments (e.g., ethyl ester protons at δ 1.2–1.4 ppm, aromatic protons at δ 7.5–8.0 ppm). Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) stretches (~1700 cm⁻¹ for ester and amide groups). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]⁺ ion matching theoretical mass). X-ray crystallography may resolve ambiguous stereochemistry if single crystals are obtained .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology :

- Step 1 : Condensation of 4-ethyl-2,3-dioxopiperazine with chloroacetyl chloride to form the acetamido intermediate.

- Step 2 : Coupling with ethyl 4-aminobenzoate via nucleophilic acyl substitution (using DCC/DMAP as coupling agents).

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. How is the compound’s solubility and stability optimized for biological assays?

- Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (e.g., PBS at pH 7.4). Stability is assessed using HPLC at 24/48-hour intervals under varying temperatures (4°C, 25°C). For low solubility, employ co-solvents (e.g., Cremophor EL) or nanoformulation techniques .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with kinase targets?

- Methodology : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to kinase active sites (e.g., EGFR or PI3K). Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Compare results with experimental IC₅₀ values from kinase inhibition assays .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Methodology :

- Hypothesis : Variability may arise from differences in cell membrane permeability or metabolic activation.

- Testing :

Measure intracellular accumulation via LC-MS/MS.

Assess metabolic stability using liver microsomes.

Perform synergy studies with efflux pump inhibitors (e.g., verapamil for P-gp).

- Analysis : Use ANOVA to identify statistically significant factors influencing potency .

Q. How is the dioxopiperazine ring’s conformation linked to biological activity?

- Methodology : Synthesize analogs with rigidified dioxopiperazine rings (e.g., via sp³-hybridized substituents). Compare activity in enzyme inhibition assays (e.g., IC₅₀ for HDAC or proteasome). Conformational analysis via NOESY NMR or X-ray crystallography correlates spatial arrangements with potency .

Q. What experimental designs minimize byproduct formation during scale-up synthesis?

- Methodology :

- Process Optimization : Use flow chemistry for precise control of reaction parameters (temperature, residence time).

- Byproduct Identification : Monitor reactions with inline FTIR or LC-MS.

- Mitigation : Introduce scavenger resins (e.g., polymer-bound DMAP) or switch to greener solvents (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.